(E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
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Overview
Description
(E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a morpholine ring, a methoxyphenyl group, and a chlorophenyl acrylate moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the acrylate moiety: The acrylate group is introduced through a reaction between 2-chlorobenzaldehyde and an appropriate acrylating agent under basic conditions.
Methoxylation: The methoxy group is introduced via methylation of a phenolic precursor using methyl iodide in the presence of a base.
Morpholine ring formation: The morpholine ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide or halohydrin precursor.
Coupling reactions: The final step involves coupling the acrylate moiety with the methoxyphenyl morpholine carboxylate under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acrylate moiety to an alkane or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
- (E)-2-(3-(2-bromophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
- (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its brominated or fluorinated analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-26-16-7-8-17(19(24)9-6-15-4-2-3-5-18(15)22)20(14-16)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLQVWHIHHXLW-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)OC(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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